1-(3-Butyn-1-Yloxy)-4-Fluorobenzene
Description
1-(3-Butyn-1-yloxy)-4-fluorobenzene is an aromatic ether characterized by a fluorinated benzene ring substituted with a 3-butynyloxy group (–O–C≡C–CH2–). This compound combines the electron-withdrawing effects of fluorine with the reactivity of an alkyne-functionalized ether, making it valuable in synthetic chemistry for applications such as cycloadditions, cross-coupling reactions, and pharmaceutical intermediates.
Properties
CAS No. |
391678-45-8 |
|---|---|
Molecular Formula |
C10H9FO |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
1-but-3-ynoxy-4-fluorobenzene |
InChI |
InChI=1S/C10H9FO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h1,4-7H,3,8H2 |
InChI Key |
OJTFIGPKHLZXAC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Butyn-1-Yloxy)-4-Fluorobenzene typically involves the reaction of 4-fluorophenol with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(3-Butyn-1-Yloxy)-4-Fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The but-3-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The triple bond in the but-3-yn-1-yloxy group can be reduced to form alkenes or alkanes. Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a palladium catalyst. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Butyn-1-Yloxy)-4-Fluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Butyn-1-Yloxy)-4-Fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The but-3-yn-1-yloxy group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. Pathways involved may include covalent modification of target proteins or inhibition of enzyme activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following sections compare 1-(3-butyn-1-yloxy)-4-fluorobenzene with key analogs, focusing on structural, synthetic, and functional differences.
Structural Comparisons
*Calculated based on standard atomic weights.
Key Observations :
- Alkyne vs. Alkene/Azide : The terminal alkyne in this compound enables click chemistry (e.g., Huisgen cycloaddition), whereas allyloxy or azide derivatives (e.g., ) participate in thiol-ene or Staudinger reactions.
- Electron Effects : The fluorine atom enhances the electrophilicity of the aromatic ring compared to bromine or methyl groups in analogs .
Reactivity Trends :
- Propargyl and butynyl ethers require milder conditions for alkyne-specific reactions compared to azides or amines, which may need catalysts (e.g., Cu for azide-alkyne cycloadditions) .
Physical and Spectral Properties
Notes:
- The fluorinated aromatic ring in this compound deshields adjacent protons, causing downfield shifts in NMR compared to non-fluorinated analogs .
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